molecular formula C12H10O5 B14711059 6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione CAS No. 13378-85-3

6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione

Cat. No.: B14711059
CAS No.: 13378-85-3
M. Wt: 234.20 g/mol
InChI Key: CPBUQJWBAUJUHQ-UHFFFAOYSA-N
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Description

6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₂H₁₀O₅ It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5,7,8-trihydroxynaphthalene-1,4-dione typically involves the functionalization of a naphthalene core. One common method includes the alkylation of a naphthoquinone derivative followed by hydroxylation. The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process might include steps such as recrystallization and purification through chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached to the naphthalene ring system.

Scientific Research Applications

6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-ethyl-5,7,8-trihydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can damage cellular components, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Lawsone (2-hydroxy-1,4-naphthoquinone)
  • Juglone (5-hydroxy-1,4-naphthoquinone)
  • Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)

Uniqueness

6-Ethyl-5,7,8-trihydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its additional hydroxyl groups and ethyl substitution differentiate it from other naphthoquinones, potentially leading to unique reactivity and applications.

Properties

CAS No.

13378-85-3

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

3-ethyl-4,5,8-trihydroxynaphthalene-1,2-dione

InChI

InChI=1S/C12H10O5/c1-2-5-10(15)8-6(13)3-4-7(14)9(8)12(17)11(5)16/h3-4,13-15H,2H2,1H3

InChI Key

CPBUQJWBAUJUHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=CC(=C2C(=O)C1=O)O)O)O

Origin of Product

United States

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